Cholecystokinin octapeptide (1-4) (desulfated)
Description
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZUTQBEOFBSLP-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
The predominant method for preparing cholecystokinin octapeptide (1-4) (desulfated) is SPPS, which allows stepwise assembly of the peptide chain on a solid resin support. Key points include:
Resin Selection: 2-Chlorotrityl resin is commonly used due to its mild cleavage conditions, which help preserve sensitive peptide modifications and prevent premature side reactions.
Amino Acid Protection: Amino acid side chains are protected with base-labile or acid-labile groups to prevent undesired reactions during synthesis. For example, serine side chains may be protected with p-methylsulfinyl benzyl ether groups, which are stable under acidic conditions but can be selectively removed later.
Incorporation of Desulfated Tyrosine: Since the target peptide is desulfated, tyrosine residues are introduced without sulfate protection. This avoids the complexity of sulfation chemistry and the instability issues associated with phosphate or sulfate esters during synthesis.
Coupling and Deprotection: Standard Fmoc chemistry is used for amino group protection and deprotection cycles. Coupling reagents facilitate peptide bond formation between amino acids.
Cleavage and Purification: After assembly, the peptide is cleaved from the resin under mild acidic conditions to preserve the desulfated state. Purification is typically achieved by flash chromatography or high-performance liquid chromatography (HPLC).
Chemical Synthesis Details and Modifications
Selective O-Deprotection: In some protocols, selective deprotection steps are employed to remove protecting groups from hydroxyl-containing amino acids (e.g., serine) without affecting other groups, ensuring the correct peptide conformation and functionality.
Avoidance of Phosphorylation or Sulfation: Unlike sulfated CCK peptides, the desulfated variant omits the sulfation step, simplifying synthesis and enhancing stability. This is critical because sulfated tyrosine residues require specialized protection and can undergo elimination reactions during standard Fmoc deprotection.
Use of Orthogonal Protection Schemes: To achieve site-specific modifications and maintain peptide integrity, orthogonal protection strategies are applied, allowing selective removal of protecting groups without disturbing other sensitive moieties.
Preparation of Stock Solutions and Formulations
After peptide synthesis and purification, preparation of stock solutions for research use follows strict protocols:
| Parameter | Details |
|---|---|
| Molecular Formula | C20H28N4O8S |
| Molecular Weight | 484.53 g/mol |
| Solubility | Soluble in DMSO; may require heating to 37°C and ultrasonic agitation to enhance solubility |
| Storage | Store at -20°C (up to 1 month) or -80°C (up to 6 months) in aliquots to avoid freeze-thaw cycles |
| Shipping Conditions | Sample solutions shipped on blue ice to maintain stability |
Stock Solution Preparation Table:
| Peptide Amount | Concentration | Volume of Solvent (DMSO) |
|---|---|---|
| 1 mg | 1 mM | 2.0639 mL |
| 5 mg | 1 mM | 10.3193 mL |
| 10 mg | 1 mM | 20.6386 mL |
| 1 mg | 5 mM | 0.4128 mL |
| 5 mg | 5 mM | 2.0639 mL |
| 10 mg | 5 mM | 4.1277 mL |
| 1 mg | 10 mM | 0.2064 mL |
| 5 mg | 10 mM | 1.0319 mL |
| 10 mg | 10 mM | 2.0639 mL |
These preparation guidelines ensure reproducibility and stability of the peptide solutions for experimental use.
In Vivo Formulation Preparation
For biological assays and in vivo studies, the peptide is formulated using co-solvents to enhance solubility and bioavailability:
Stepwise Solvent Addition: The DMSO master stock is diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.
Physical Methods: Vortexing, ultrasonic baths, or gentle heating (up to 37°C) aid in dissolving the peptide fully.
Formulation Notes: The order of solvent addition and ensuring solution clarity are critical to prevent precipitation or instability.
Research Findings and Analytical Characterization
Mass Spectrometry: Used to confirm molecular weight and purity post-synthesis.
Chromatography: Flash chromatography and HPLC are employed for purification and quality control.
Stability Studies: Desulfated peptides show improved stability compared to sulfated counterparts, which are prone to degradation under acidic or basic conditions during synthesis and storage.
Biological Activity: Although desulfated, this peptide retains some biological activity, useful for studying the role of sulfation in CCK function.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Considerations |
|---|---|---|
| Resin Selection | 2-Chlorotrityl resin for mild cleavage | Preserves peptide integrity |
| Amino Acid Protection | Use of base- or acid-labile protecting groups; orthogonal schemes | Enables selective deprotection |
| Peptide Assembly | Fmoc-based SPPS with desulfated tyrosine incorporation | Avoids sulfation complications |
| Cleavage & Purification | Mild acidic cleavage; flash chromatography or HPLC purification | Maintains desulfated state and purity |
| Stock Solution Preparation | Dissolution in DMSO with heating and ultrasound; aliquoting for storage | Prevents degradation and freeze-thaw damage |
| In Vivo Formulation | Sequential dilution with PEG300, Tween 80, water or corn oil; physical agitation aids solubility | Ensures clear, stable formulations for assays |
| Analytical Characterization | Mass spectrometry, chromatography, stability testing | Confirms identity, purity, and stability |
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin octapeptide (1-4) (desulfated) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reduction reactions.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Scientific Research Applications
Cholecystokinin octapeptide (1-4) (desulfated) has a wide range of applications in scientific research:
Gastrointestinal Physiology
- Role in Digestion: This peptide enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion. Its action is crucial for the digestion of fats and proteins.
- Case Study: In animal studies, administration of desulfated cholecystokinin resulted in significant increases in pancreatic enzyme secretion, demonstrating its role in digestive health .
Metabolic Disorders
- Impact on Satiety: Research indicates that this peptide may influence satiety and food intake behavior through its action on the central nervous system.
- Case Study: A study involving anorexic infantile rats showed that elevated levels of cholecystokinin correlated negatively with food intake, suggesting a potential role in appetite regulation .
Therapeutic Applications
- Potential Treatment for Digestive Disorders: The compound is being explored for therapeutic applications in treating conditions such as pancreatitis and gallbladder dysfunction.
- Diagnostic Tool: It is also investigated as a diagnostic tool for assessing gallbladder function due to its ability to stimulate gallbladder contraction .
| Biological Activity | Effect |
|---|---|
| Pancreatic Enzyme Secretion | Stimulated |
| Gallbladder Contraction | Stimulated |
| Gastric Acid Secretion | Inhibited |
| Satiety Regulation | Enhanced |
Pharmacokinetics
The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings.
Animal Studies on Dosage Effects
- Experimental studies have shown that varying doses of desulfated cholecystokinin significantly impact pancreatic function and digestive enzyme release.
Role in Metabolic Diseases
- Research has indicated that alterations in cholecystokinin levels may play a role in metabolic diseases, particularly those related to appetite regulation and energy balance.
Neurotransmitter Functions
Mechanism of Action
Cholecystokinin octapeptide (1-4) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) located in the gastrointestinal tract and the central nervous system. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of the gallbladder, the release of digestive enzymes from the pancreas, and the inhibition of gastric acid secretion .
Comparison with Similar Compounds
Sulfated Cholecystokinin Octapeptide (CCK-8)
Cholecystokinin Tetrapeptide (CCK-4) and Analogues
- Structure : CCK-4 (Trp-Met-Asp-Phe-NH₂) lacks the N-terminal residues of CCK-6.
- Receptor Selectivity :
- Functional Contrast: Desulfated CCK-8: Weak partial agonist at CCK-A receptors. A-71623: Full agonist at CCK-A receptors, stimulating phosphoinositide breakdown and pancreatic amylase release .
Gastrin
- Structural Similarity : Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) with CCK-7.
- Receptor Interaction :
- Functional Divergence :
CCK-33 (Intact Cholecystokinin)
- Structure: Full-length 33-amino-acid peptide with sulfated tyrosine.
- Receptor Binding : Higher pancreatic CCK-A affinity than CCK-8 but similar brain CCK-B activity .
- Functional Role: CCK-33: Potent stimulator of gallbladder contraction and pancreatic secretion. Desulfated CCK-8: Limited systemic effects due to truncation and desulfation .
Data Tables
Table 1. Structural and Receptor Affinity Comparison
Table 2. Functional Comparison
Key Research Findings
- Receptor Specificity : Desulfation shifts receptor preference from CCK-A to CCK-B, enabling selective study of CCK-B pathways .
- Behavioral Effects: Both sulfated and desulfated CCK-8 impair avoidance acquisition in rats, suggesting non-redundant behavioral roles .
- Therapeutic Potential: Desulfated CCK-8’s reduced pancreatic activity may minimize side effects in CNS-targeted applications compared to sulfated CCK-8 .
Biological Activity
Cholecystokinin octapeptide (1-4) (desulfated), a member of the cholecystokinin (CCK) family, is a peptide hormone that plays a crucial role in various physiological processes, particularly in the gastrointestinal system. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Cholecystokinin Octapeptide (1-4) (Desulfated)
Cholecystokinin octapeptide (1-4) (desulfated) is characterized by the absence of a sulfate group, which significantly alters its biological activity compared to its sulfated counterpart. It primarily interacts with CCK receptors, influencing digestive processes and neuroendocrine functions.
Target and Mode of Action
- This peptide interacts with CCK receptors (CCK1 and CCK2), which are G-protein-coupled receptors located in the gastrointestinal tract and central nervous system. Upon binding, it stimulates various intracellular signaling pathways, including the activation of adenylate cyclase leading to increased cyclic AMP (cAMP) levels.
Biochemical Pathways
- Cholecystokinin octapeptide (1-4) (desulfated) affects several pathways:
Cellular Effects
Cholecystokinin octapeptide (1-4) (desulfated) has significant effects on various cell types:
- Gastrointestinal Tract : Enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion.
- Central Nervous System : Functions as a neurotransmitter influencing satiety and food intake behavior .
Pharmacokinetics
The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings .
Case Studies and Experimental Evidence
- Animal Studies on Dosage Effects :
- Role in Metabolic Diseases :
- Neurotransmitter Functions :
Data Table: Biological Activity Summary
| Biological Activity | Effect |
|---|---|
| Pancreatic Enzyme Secretion | Stimulated |
| Gallbladder Contraction | Stimulated |
| Gastric Acid Secretion | Inhibited |
| Satiety Regulation | Enhanced |
Q & A
Basic Research Questions
Q. How can researchers detect and quantify Cholecystokinin Octapeptide (1-4) (desulfated) (CCK-8 (1-4)) in brain tissue samples?
- Methodological Answer : Use immunohistochemical localization with CCK-8-specific antibodies validated via preadsorption controls (e.g., preimmune sera or sera preadsorbed with CCK-8 to confirm specificity). Fluorescent labeling in neuronal cell bodies, fibers, and terminals can be quantified using confocal microscopy . For extraction, boiling 0.1 M HCl is optimal for intact CCK, while boiling water better isolates the octapeptide fragment .
Q. What experimental models are suitable for studying CCK-8 (1-4)'s neuroprotective effects on peripheral neurons?
- Methodological Answer : Employ in vitro dorsal root ganglia (DRG) neuron cultures exposed to sodium nitroprusside (a nitric oxide donor) to simulate oxidative injury. Measure neuronal viability via calcein-AM/propidium iodide staining and quantify CCK-8 (1-4)'s protective effects using dose-response assays (e.g., 1–100 nM concentrations) .
Q. How does CCK-8 (1-4) interact with dopamine signaling in the nucleus accumbens?
- Methodological Answer : Use in vivo microdialysis in rat models to measure dopamine release following CCK-8 (1-4) administration. Combine with electrophysiological recordings to assess neuronal firing patterns. Antagonist co-administration (e.g., devazepide for CCK-A receptors) can isolate receptor-specific effects .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in CCK-8 (1-4)'s dual agonistic/antagonistic effects on dopamine pathways?
- Methodological Answer : Conduct receptor subtype-specific assays (CCK-A vs. CCK-B receptors) using selective antagonists (e.g., lorglumide for CCK-A) in ex vivo brain slices. Compare sulfated vs. desulfated CCK-8 fragments, as sulfation alters receptor binding affinity . Statistical meta-analysis of dose-response curves across studies can identify confounding variables (e.g., species-specific receptor expression) .
Q. How to design studies isolating the functional role of CCK-8 (1-4) sulfation in neuroinhibition?
- Methodological Answer : Synthesize sulfated and desulfated CCK-8 (1-4) analogs (e.g., Asp-Tyr-Met-Gly vs. Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) . Compare their bioactivity in in vitro models (e.g., guinea pig gallbladder assays) and in vivo neuroinflammatory models (e.g., porcine CPR). Use mass spectrometry to confirm structural integrity post-experiment .
Q. What methodologies address the variability in CCK-8 (1-4) stability during long-term storage?
- Methodological Answer : Store lyophilized CCK-8 (1-4) at -20°C in airtight, light-protected vials. Validate stability via HPLC purity checks (≥95%) after reconstitution in DMSO or PBS. Avoid freeze-thaw cycles by aliquoting working solutions .
Q. How can genetic polymorphisms in CCK receptors influence experimental outcomes in behavioral studies?
- Methodological Answer : Genotype animal models (e.g., CCK-B receptor rs2941026 polymorphism) and correlate with behavioral assays (e.g., passive avoidance tests). Use CRISPR-edited cell lines to study receptor-ligand binding kinetics .
Data Contradiction Analysis
Q. Why do studies report conflicting results on CCK-8 (1-4)'s role in fear extinction?
- Analysis : Variations in administration routes (intracerebroventricular vs. intrastriatal) and peptide sulfation status significantly alter bioavailability. For example, sulfated CCK-8 enhances fear extinction, while desulfated forms may antagonize endogenous CCK . Standardize protocols using stereotaxic coordinates and HPLC-validated peptides to reduce variability.
Q. How to reconcile discrepancies in CCK-8 (1-4)'s effects on mitochondrial dye uptake?
- Analysis : The inhibitory effect of CCK-8 (1-4) on OATP1B3-mediated dye transport depends on pre-incubation time (≥5 minutes) and concentration (≥20 μM). Validate OATP1B3 expression levels via Western blotting in prostate cancer cell lines to control for transporter density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
